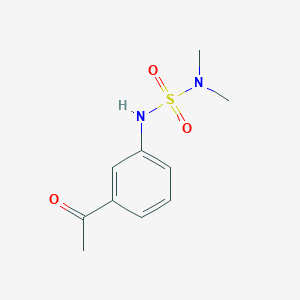
1-Acetyl-3-(dimethylsulfamoylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or significance in scientific, industrial, or biological contexts .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Reaction Mechanisms and Synthetic Pathways
1-Acetyl-3-(dimethylsulfamoylamino)benzene's derivatives have been involved in various synthetic pathways, including the reaction of p-phenylphospholes with dicyclopentadienyl-difer-tetracarbonyle, leading to classical σ-complexes and phosphaferrocenes through P—Ph bond cleavage and subsequent C-phenylation. These reactions are characterized by significant 1J (P—C) coupling and a notably shielded phosphorus atom, indicative of the compound's reactivity and potential for creating complex organometallic structures (Mathey, 1977).
Catalytic Applications
In catalysis, the compound has found applications in synthesizing arylated benzene scaffolds using Amberlyst 15 as a catalyst, demonstrating the compound's utility in preparing polyarylated benzene derivatives with unique photophysical properties, suggesting its potential in chemical and material sciences (Kumar et al., 2009).
Coordination Chemistry
In coordination chemistry, this compound derivatives have been involved in the synthesis of novel metallomacrocyclic palladium(II) complexes, showcasing the versatility of the compound in forming complex structures with potential applications in catalysis and materials science (Guerrero et al., 2008).
Green Chemistry
In the realm of green chemistry, the compound's derivatives have been used in the Friedel–Crafts acetylation of benzene in ionic liquids, demonstrating a similar mechanism to traditional solvents and highlighting the compound's role in developing more sustainable chemical processes (Csihony et al., 2001).
Environmental Applications
Furthermore, derivatives of this compound have been explored in environmental applications, such as the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This application underscores the compound's utility in environmental monitoring and pollution control efforts (Alonso et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-acetyl-3-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)9-5-4-6-10(7-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDUUBFPDSSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B389330.png)
![2-[4-(3-Chlorophenyl)piperazino]-4-piperidino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B389331.png)
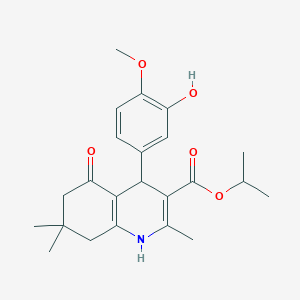
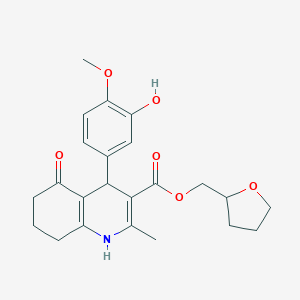
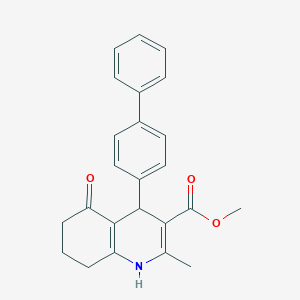

![9-(4-Chlorophenyl)-6-(4-dimethylaminophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389338.png)
![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389339.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389341.png)
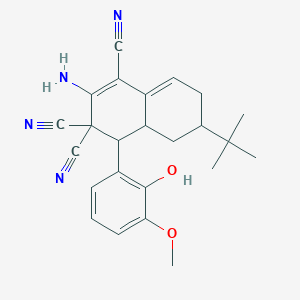
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389344.png)
![ethyl (2Z)-2-(3,5-dichloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389345.png)